
4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
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Overview
Description
4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, a methyl group, and a benzene-1,3-diol moiety attached to a pyrazole ring
Preparation Methods
The synthesis of 4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the benzene-1,3-diol moiety: This can be done through a coupling reaction, such as a Suzuki coupling, using a suitable catalyst like palladium.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromophenyl group or other reducible moieties.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with cellular receptors or proteins, leading to the modulation of biological processes such as inflammation or microbial growth.
Comparison with Similar Compounds
4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol can be compared with other similar compounds, such as:
4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical reactivity and biological activity.
4-(4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol: The presence of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.
4-(4-(4-methylphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol: The methyl group in place of the bromine atom may affect the compound’s steric properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activities compared to other similar compounds.
Biological Activity
4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C16H15BrN2O2 |
Molecular Weight | 353.21 g/mol |
IUPAC Name | This compound |
CAS Number | 955575-53-8 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Pyrazole derivatives have been noted for their ability to act as selective protein inhibitors, which could be leveraged in cancer therapy . A study highlighted the efficacy of similar compounds in targeting specific cancer cell lines, indicating a promising avenue for further research into the anticancer properties of this compound.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Binding : The bromophenyl and pyrazole moieties enhance binding affinity to various receptors, which can modulate signaling pathways related to cell growth and apoptosis.
Study on Antimicrobial Activity
In a controlled study, derivatives of pyrazole were synthesized and tested against common pathogens. The results indicated that modifications on the pyrazole ring significantly enhanced antibacterial activity. For example, compounds with halogen substitutions showed increased efficacy against E. coli and S. aureus compared to their unsubstituted counterparts .
Research on Anticancer Effects
Another study focused on the anticancer potential of related pyrazole compounds demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. The findings suggested that the presence of the bromophenyl group was crucial for enhancing cytotoxic effects against specific cancer cell lines .
Properties
IUPAC Name |
4-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-9-15(10-2-4-11(17)5-3-10)16(19-18-9)13-7-6-12(20)8-14(13)21/h2-8,20-21H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMQSYGTMQDQRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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